REACTION_CXSMILES
|
C1(C2C(=O)[C:11]34[CH2:18][CH2:17][O:16][C:12]3=[N:13][CH:14]=[N:15][C:10]4=CC=2)C=CC=CC=1.P(Cl)(Cl)([Cl:23])=O.[CH:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[Cl:23][C:10]1[C:11]2[C:18]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:17][O:16][C:12]=2[N:13]=[CH:14][N:15]=1
|
Name
|
5-phenylfuro[2,3-d]benzopyrimidin-4 (3H)-one
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C2C3(C(=NC=N2)OCC3)C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 mL round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
azeotropically removing the water
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)OC=C2C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |